Platelet Activating Factor C-18:1 is classified as a phospholipid, specifically an ether-linked phospholipid. It is produced in low concentrations in mammalian tissues, particularly in the brain and immune cells. The synthesis of this compound occurs primarily through two pathways: the remodeling pathway and the de novo synthesis pathway. The remodeling pathway involves the modification of existing membrane lipids, while the de novo pathway synthesizes it from simpler precursors such as 1-alkyl-2-acetyl-sn-glycerol and cytidine diphosphate-choline .
The synthesis of Platelet Activating Factor C-18:1 can occur via two main pathways:
Both pathways are influenced by various factors such as calcium ion concentration and energy availability, which can affect enzyme activity and substrate availability.
Platelet Activating Factor C-18:1 has a specific molecular structure characterized by its unique ether bond and acyl chain. Its structural formula is represented as:
Key structural features include:
The molecular weight of Platelet Activating Factor C-18:1 is approximately 507.684 g/mol, with a purity level often exceeding 99% in commercial preparations .
Platelet Activating Factor C-18:1 participates in several chemical reactions that are vital for its function:
The mechanism of action of Platelet Activating Factor C-18:1 primarily involves its interaction with the platelet activating factor receptor (PAFR). Upon binding:
In pathological conditions, elevated levels of Platelet Activating Factor C-18:1 can lead to excessive inflammatory responses and contribute to neurodegenerative diseases due to neuronal apoptosis linked with glutamate toxicity .
Platelet Activating Factor C-18:1 exhibits several notable physical and chemical properties:
Platelet Activating Factor C-18:1 has numerous scientific applications due to its biological significance:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: